molecular formula C21H25N7O B6001556 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6001556
M. Wt: 391.5 g/mol
InChI Key: LWFZICWQFPFKDS-UHFFFAOYSA-N
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Description

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its triazine core, which is substituted with a phenoxyphenyl group and a methylpiperazinylmethyl group. The unique structure of this compound lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylpiperazinylmethyl group via a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the methylpiperazinylmethyl group but differs in the core structure.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having the methylpiperazinylmethyl group but with a benzoic acid core.

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Contains the methylpiperazinyl group but with a pyridine core.

Uniqueness

The uniqueness of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its triazine core, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-27-11-13-28(14-12-27)15-19-24-20(22)26-21(25-19)23-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZICWQFPFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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